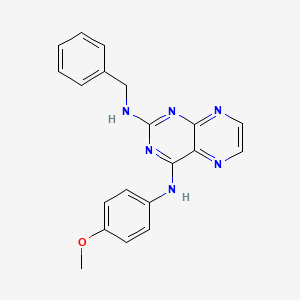

N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-benzyl-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-19-17-18(22-12-11-21-17)25-20(26-19)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSGMZXRBNCVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pteridine derivatives, benzyl halides, and 4-methoxyaniline.

Reaction Conditions: The key steps include nucleophilic substitution reactions where the pteridine core is functionalized with benzyl and 4-methoxyphenyl groups. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, allowing for further functionalization of the compound. Common reagents include alkyl halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pteridines and their derivatives.

Scientific Research Applications

N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism and related pathways.

Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to known chemotherapeutic agents.

Industry: The compound is explored for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes involved in folate metabolism, such as dihydrofolate reductase, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis of nucleotides, leading to antiproliferative effects on rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be compared with other similar compounds:

Similar Compounds: Examples include methotrexate, a well-known anticancer agent, and other pteridine derivatives like tetrahydrobiopterin.

Uniqueness: The unique combination of benzyl and 4-methoxyphenyl groups in this compound provides distinct chemical properties and potential biological activities that differentiate it from other pteridines.

Biological Activity

N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pteridines, which are known for their involvement in various biological processes. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 334.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in folate metabolism. It may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

- Signal Modulation : It can modulate various signaling pathways by interacting with cellular receptors, potentially affecting cell proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects. For instance, it showed IC values comparable to established chemotherapeutics like methotrexate against colon cancer cell lines (SW1116) and breast cancer cell lines (MCF7) .

| Cell Line | IC (µM) | Comparison Compound | IC (µM) |

|---|---|---|---|

| SW1116 | 7.29 | Methotrexate | 2.49 |

| MCF7 | 0.24 | - | - |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Murine Macrophage Assay : It was found to inhibit nitric oxide production in RAW 264.7 macrophages, indicating potential anti-inflammatory effects .

Case Studies

-

Study on Anticancer Activity :

A study conducted on the effects of this compound on SW1116 colon cancer cells showed that the compound induced apoptosis and cell cycle arrest at the G2/M phase. The mechanism was linked to its ability to inhibit Aurora-A kinase activity. -

Inhibition of Dihydrofolate Reductase :

Another study focused on the inhibition of DHFR by this compound revealed that it binds effectively to the active site of the enzyme, which is crucial for folate metabolism in rapidly dividing cells .

Q & A

Q. What are the optimal synthetic routes for N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine, and how can reaction yields be maximized?

The synthesis of pteridine-2,4-diamine derivatives typically involves multi-step nucleophilic substitution reactions. For example, microwave-assisted displacement of chloride in 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with substituted anilines (e.g., 4-methoxyaniline) and benzylamine derivatives in N,N-dimethylacetamide (DMA) at 60°C achieves yields of 70–90% . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMA) enhance nucleophilicity.

- Temperature control : Microwave irradiation reduces reaction time and improves regioselectivity.

- Purification : HPLC or column chromatography is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. How can researchers screen the compound for initial biological activity?

Begin with in vitro assays :

- Enzyme inhibition : Test against kinases or reductases (e.g., pteridine reductase) using spectrophotometric assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values.

- Antioxidant activity : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina ) to model interactions:

- Target selection : Prioritize enzymes with pteridine-binding pockets (e.g., dihydrofolate reductase).

- Scoring function : Analyze binding energy (ΔG) to rank ligand efficacy.

- MD simulations : Validate docking poses with GROMACS or AMBER to assess stability over 100 ns trajectories.

Q. What strategies resolve contradictions in biological activity data across studies?

Example: Discrepancies in IC50 values may arise from:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory properties?

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the pteridine ring to enhance radical scavenging .

- Substituent effects : Compare benzyl vs. furfuryl groups at N2 for lipophilicity and target affinity.

- Pharmacokinetics : Assess metabolic stability using liver microsome assays.

Q. What crystallographic techniques determine the 3D structure of this compound?

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL ) for refinement.

- Key parameters : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion.

- Validation : Check R-factors (R1 < 0.05) and electron density maps for accuracy.

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Solvent | DMA | +30% vs. DMF | |

| Temperature | 60°C (microwave) | 70% in 2 hrs | |

| Reaction time | 3–4 hrs | Maximizes purity |

Q. Table 2. Biological Activity Benchmarks

| Assay | Target | IC50 Range | Source |

|---|---|---|---|

| Lipoxygenase inhibition | Soybean LOX | 100–500 nM | |

| DPPH scavenging | Radical quenching | 50–200 μM | |

| Cytotoxicity | MCF-7 cells | 10–50 μM |

Key Considerations for Experimental Design

- Reproducibility : Document solvent batch numbers and spectrometer calibration dates.

- Data validation : Use triplicate measurements with error margins <5%.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.